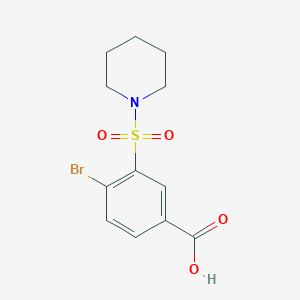![molecular formula C14H20N6O3 B5682950 1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)
1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione involves several steps, starting from basic purine structures and incorporating various functional groups. For example, the synthesis of related 8-alkylamino derivatives has been explored, indicating a multi-step process involving the substitution of functional groups to achieve the desired compound (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a purine core with various substituents that influence their chemical behavior and interactions. For instance, the structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a related compound, showcases typical geometry with planar fused rings of the purine system and specific conformations of the substituent groups (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The reactivity of these compounds is influenced by the presence and position of functional groups. For example, the interaction of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia highlights the regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994). This type of reaction showcases the chemical properties and potential for modification of these compounds.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. For example, the crystalline forms and polymorphs of related compounds have been studied, revealing different hydrogen-bonding networks and associations in the solid state (Weatherhead-Kloster et al., 2005).
Propiedades
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-16-4-6-19(7-5-16)10(21)8-20-9-15-12-11(20)13(22)18(3)14(23)17(12)2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMGGFUVHZIJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-2-(4-methylphenyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5682867.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)

![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)


![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5682944.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
![2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}quinoxaline](/img/structure/B5682968.png)